5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-17-7-6-12(20)10-14(17)18(24)21-15-5-3-2-4-13(15)16-11-23-8-9-26-19(23)22-16/h2-7,10-11H,8-9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINLHDHKBIXSBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=CC=C2C3=CN4CCSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that derivatives of the fused imidazo[2,1-b][1,3]thiazole ring system, which this compound is a part of, have a broad range of pharmaceutical applications as anticancer and antiviral drugs, antioxidants, immunomodulatory and tuberculostatic agents.
Mode of Action
It’s known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis.
Biochemical Pathways
It’s known that the outcome of the reaction of this compound depends on the structure of the starting bromo ketone.
Pharmacokinetics
The formation of protonated salts of dihydroimidazo[2,1-b][1,3]-thiazoles was observed from 1h nmr spectra as an overall downfield shift of proton signals, compared to base 4, and the emergence of a broadened nh group signal at >105 ppm. This could potentially impact the compound’s bioavailability.
Biological Activity
5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C19H16ClN3O2S
- Molecular Weight : 385.9 g/mol
- CAS Number : 2034615-51-3
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and infectious diseases. Its structural components contribute to its pharmacological potential.
Anticancer Activity
The imidazo[2,1-b]thiazole moiety is known for its anticancer properties. Compounds containing this structure have demonstrated significant activity against various cancer cell lines. For instance, derivatives of imidazo[2,1-b]thiazoles have been shown to inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways, including the modulation of kinase activities and the disruption of cellular signaling pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity. Compounds with similar structures have been explored for their efficacy against resistant strains of bacteria and fungi. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic enzymes .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Kinase Inhibition
One proposed mechanism is the inhibition of specific kinases involved in cancer progression. The compound's structural features allow it to bind effectively to ATP-binding sites in various kinases, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells. This is particularly relevant in targeting receptor tyrosine kinases that are often dysregulated in cancers .
Modulation of Serotonin Pathways
Similar compounds have been noted for their ability to modulate serotonin pathways, which could have implications for neuropsychiatric disorders. This action may contribute to weight loss effects by reducing food intake, as seen with other 5-HT6 receptor antagonists .
Research Findings and Case Studies
Several studies have evaluated the biological activity of related compounds and derivatives:
| Study | Compound | Activity | IC50 Values |
|---|---|---|---|
| Derivative A | Anticancer | 1.35 μM | |
| Derivative B | Antimicrobial | 3.73 μM | |
| Derivative C | Kinase Inhibition | Sub-micromolar |
These findings indicate that modifications to the core structure can significantly enhance biological activity.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b]thiazole, including 5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide, exhibit potent anticancer properties. The compound has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Studies have demonstrated that modifications in the chemical structure can enhance its efficacy against specific cancer types.
Case Study:
A systematic review highlighted the anticancer potential of imidazo[2,1-b]thiazole derivatives. One study reported that certain derivatives displayed IC50 values in the low micromolar range against breast cancer cells, indicating strong inhibitory effects compared to standard chemotherapeutic agents .
Antimicrobial Activity
2.1 Broad-Spectrum Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Research suggests that imidazo[2,1-b]thiazole derivatives possess broad-spectrum activity against bacteria and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Study:
In a recent study, a series of thiazole derivatives were tested against various bacterial strains, revealing that some compounds exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics. This suggests potential for development as new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Modifications to the thiazole ring and substitution patterns on the phenyl group can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against cancer cells |
| Alkoxy substitutions | Enhanced antimicrobial efficacy |
| Variations in side chains | Altered selectivity towards specific cancer types |
Chemical Reactions Analysis
Key Reaction Steps
The synthesis of this compound involves multi-step protocols optimized for yield and selectivity. The primary route includes:
Critical Notes :
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Step 1 uses thionyl chloride (SOCl₂) to activate the methoxy group for substitution.
-
Step 4 involves cyclization under basic conditions to construct the dihydroimidazothiazole ring, a structural motif critical for kinase inhibition .
Thiazole Ring Reactivity
The 2,3-dihydroimidazo[2,1-b]thiazol-6-yl group undergoes electrophilic substitution at the C6 position. For example:
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Nitration : Reacts with HNO₃/H₂SO₄ to yield nitro derivatives, enhancing solubility for prodrug design .
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Alkylation : Sodium hydride (NaH) in THF facilitates SNAr reactions with alkyl halides (e.g., 4,6-dichloro-2-methylpyrimidine) .
Structural Interactions in Kinase Binding
The compound’s reactivity translates to binding interactions in biological systems:
Key Insight : The methoxy group at position 2 of the benzamide enhances binding to the hydrophobic pocket, while the chloro substituent at position 5 improves steric complementarity .
Comparative Reactivity with Analogues
Stability Under Synthetic Conditions
-
Thermal Stability : Decomposes above 250°C, as per thermogravimetric analysis (TGA).
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Photostability : UV light (254 nm) induces <5% degradation over 24 h, suitable for long-term storage .
This compound’s synthesis and reactivity profile highlight its tailored design for kinase inhibition, balancing stability and targeted interactions. Future derivatization efforts focus on optimizing substituents for enhanced potency against resistant mutants.
Comparison with Similar Compounds
Key Observations :
- The thiazole-derived compound 7t exhibits the highest melting point (237.7–239.1 °C), likely due to stronger intermolecular hydrogen bonding and π-π stacking , a feature that may also apply to the target compound’s dihydroimidazothiazole group.
- Yields for these analogs range between 68–77%, suggesting moderate synthetic efficiency for such heterocyclic systems .
Imidazo[2,1-b]thiazole Derivatives
- BLD Pharm Compound (): 3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide shares the imidazothiazole-phenyl scaffold but includes a trimethoxybenzamide group and a piperazine side chain.
- SRT1720 (): N-{2-[3-(Piperazine-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl}-2-quinoxaline-carboxamide is a SIRT1 activator, demonstrating that imidazothiazole-phenyl hybrids can target metabolic pathways. The target compound’s lack of a quinoxaline group may reduce SIRT1 affinity but could enhance selectivity for other targets .
Benzamide-Based Therapeutics
- Glibenclamide (): 5-Chloro-N-[2-[4-(cyclohexylcarbamoyl-sulfamoyl)phenyl]ethyl]-2-methoxybenzamide shares the 5-chloro-2-methoxybenzamide core but incorporates a sulfonylurea chain.
- Nitazoxanide Derivative () : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide inhibits the PFOR enzyme via its thiazole-amide structure. The target compound’s dihydroimidazothiazole group could similarly engage in hydrogen bonding (e.g., N–H⋯N interactions) to modulate enzymatic activity .
Anti-Cancer Thiazole Derivatives ()
Compounds with imidazo[2,1-b]thiazol-6-yl substituents exhibit anti-cancer activity against cell lines such as HepG2 and SKOV-3. The target compound’s dihydroimidazothiazole system may enhance cytotoxicity by improving membrane permeability or target binding compared to simpler thiazole derivatives .
Q & A
Basic: What are the established synthetic routes for 5-chloro-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-methoxybenzamide?
Answer:
The synthesis involves multi-step organic reactions:
Imidazothiazole Core Formation : Cyclization of precursors (e.g., thiourea derivatives or aminothiazoles) under acidic or basic conditions to generate the 2,3-dihydroimidazo[2,1-b]thiazole scaffold .
Benzamide Linkage : Acylation of the imidazothiazole-attached aniline intermediate using 5-chloro-2-methoxybenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Key challenges include optimizing reaction yields (typically 40–60%) and minimizing byproducts during cyclization .
Advanced: How can reaction conditions be optimized to improve yield during imidazothiazole ring formation?
Answer:
Critical parameters for cyclization:
- Temperature : Elevated temperatures (80–100°C) enhance ring closure efficiency but may increase side reactions .
- Catalysts : Acidic conditions (e.g., H₂SO₄) or basic conditions (e.g., K₂CO₃) influence regioselectivity; screening is recommended .
- Solvent : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
- Reaction Time : Extended durations (12–24 hours) often improve conversion but require monitoring via TLC or HPLC .
Comparative studies using Design of Experiments (DoE) can systematically identify optimal conditions .
Basic: What spectroscopic techniques are recommended for structural confirmation of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments and confirm substituent positions (e.g., methoxy and chloro groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 413.08) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O methoxy) confirm functional groups .
Advanced: What strategies address low solubility in biological assays for this compound?
Answer:
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) at non-critical positions to enhance aqueous solubility without compromising activity .
- Formulation : Use co-solvents (DMSO/PEG mixtures) or nanoemulsion techniques to improve bioavailability .
- Prodrug Approach : Temporarily mask hydrophobic groups (e.g., esterification of methoxy) for in vivo studies .
Advanced: How can computational methods elucidate the mechanism of action?
Answer:
- Molecular Docking : Predict binding affinity to targets like SIRT1 (EC₅₀ = 0.16 μM in analogs) using software (AutoDock, Schrödinger) .
- MD Simulations : Assess stability of compound-target complexes over 100-ns trajectories to identify critical binding residues .
- QSAR Models : Correlate substituent effects (e.g., electron-donating groups on the benzamide) with activity to guide analog design .
Basic: What biological targets are implicated for this compound based on structural analogs?
Answer:
- Enzymes : SIRT1 (NAD⁺-dependent deacetylase), kinases (e.g., EGFR), and bacterial efflux pumps .
- Receptors : G-protein-coupled receptors (GPCRs) due to the benzamide moiety’s similarity to known ligands .
- Pathways : Apoptosis regulation (e.g., Bcl-2/Bax modulation) and oxidative stress response .
Advanced: How to resolve discrepancies in biological activity data across studies?
Answer:
- Assay Standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), serum concentration, and incubation time .
- Structural Verification : Confirm batch purity (HPLC >95%) and stereochemistry (chiral chromatography) to rule out impurities .
- Comparative Studies : Test analogs with incremental modifications (e.g., halogen substitution) to isolate activity drivers .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Cell Viability Assays : MTT or resazurin-based tests in HepG2 (liver) and HEK293 (renal) cells .
- Genotoxicity : Ames test (bacterial reverse mutation) or comet assay for DNA damage .
- hERG Inhibition : Patch-clamp electrophysiology to assess cardiac risk .
Advanced: How to optimize selectivity against off-target enzymes?
Answer:
- Selectivity Screening : Profile activity against a panel of related enzymes (e.g., SIRT1–7 isoforms) .
- Crystallography : Resolve co-crystal structures to identify binding site differences (e.g., SIRT1 vs. SIRT2) .
- Fragment Replacement : Replace the chloro group with bulkier substituents (e.g., CF₃) to exploit steric hindrance .
Basic: What are the storage and stability considerations for this compound?
Answer:
- Storage : -20°C under inert gas (argon) to prevent oxidation of the thiazole ring .
- Stability : Monitor via HPLC every 6 months; degradation products (e.g., hydrolyzed amide) indicate moisture exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
